molecular formula C18H22N6O2S B2757292 2-((4-ethyl-5-(3-methoxy-1-methyl-1H-pyrazol-4-yl)-4H-1,2,4-triazol-3-yl)thio)-N-methyl-N-phenylacetamide CAS No. 1014094-59-7

2-((4-ethyl-5-(3-methoxy-1-methyl-1H-pyrazol-4-yl)-4H-1,2,4-triazol-3-yl)thio)-N-methyl-N-phenylacetamide

Cat. No.: B2757292
CAS No.: 1014094-59-7
M. Wt: 386.47
InChI Key: SUXMFVWTINAFLW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-((4-ethyl-5-(3-methoxy-1-methyl-1H-pyrazol-4-yl)-4H-1,2,4-triazol-3-yl)thio)-N-methyl-N-phenylacetamide is a useful research compound. Its molecular formula is C18H22N6O2S and its molecular weight is 386.47. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

2-((4-ethyl-5-(3-methoxy-1-methyl-1H-pyrazol-4-yl)-4H-1,2,4-triazol-3-yl)thio)-N-methyl-N-phenylacetamide (CAS No. 1014094-59-7) is a compound that has garnered attention for its potential biological activities, particularly in the fields of antifungal and anticancer research. This article synthesizes current findings regarding its biological properties, structure-activity relationships (SAR), and potential therapeutic applications.

Antifungal Activity

Research indicates that derivatives of 1,2,4-triazoles exhibit significant antifungal properties. The compound's triazole core is crucial for its mechanism of action, primarily through the inhibition of cytochrome P450-dependent enzymes involved in fungal ergosterol biosynthesis. This inhibition leads to the accumulation of toxic sterols within fungal cells, ultimately resulting in cell death .

In a comparative study of various triazole compounds, those containing the 1,2,4-triazole scaffold demonstrated broad-spectrum antifungal activity against common pathogenic fungi. The minimum inhibitory concentration (MIC) values for effective compounds typically ranged from 0.06 to 32 μg/mL .

Anticancer Activity

The compound has also shown promise in anticancer research. A study on mercapto-substituted 1,2,4-triazoles revealed that certain derivatives exhibited cytotoxic effects against various cancer cell lines. For instance, compounds similar to the target compound were tested against colon carcinoma (HCT-116) and breast cancer (T47D) cell lines, with IC50 values indicating significant activity .

Cell Line IC50 Value (μM)
HCT-116 (Colon)6.2
T47D (Breast)27.3

Structure-Activity Relationship (SAR)

The SAR studies reveal that modifications on the triazole ring and substitutions at various positions significantly affect the biological activity of these compounds. For example:

  • Substituents on the triazole ring : Alkyl and aryl groups enhance antifungal potency.
  • Thioether linkages : These are critical for maintaining the structural integrity necessary for biological activity.

Case Studies

Several case studies have highlighted the effectiveness of triazole derivatives in clinical settings:

  • Fungicidal Efficacy : A recent investigation into novel triazole derivatives demonstrated that certain compounds exhibited fungicidal activity comparable to established antifungals .
  • Cancer Treatment : In vitro studies have confirmed that specific modifications to the triazole structure can lead to enhanced anticancer properties, suggesting potential pathways for drug development targeting resistant cancer strains .

Properties

IUPAC Name

2-[[4-ethyl-5-(3-methoxy-1-methylpyrazol-4-yl)-1,2,4-triazol-3-yl]sulfanyl]-N-methyl-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N6O2S/c1-5-24-16(14-11-22(2)21-17(14)26-4)19-20-18(24)27-12-15(25)23(3)13-9-7-6-8-10-13/h6-11H,5,12H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUXMFVWTINAFLW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=NN=C1SCC(=O)N(C)C2=CC=CC=C2)C3=CN(N=C3OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.